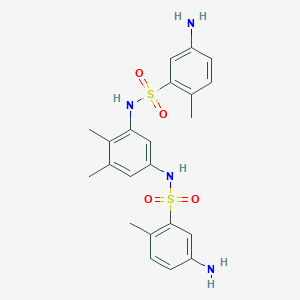
N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as 'E-4018', is a novel compound that has garnered significant attention in the scientific community. It is a potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α4β2, which is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
E-4018 selectively binds to the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype and inhibits its activity. This receptor subtype is involved in several neurological functions such as learning, memory, attention, and mood regulation. By inhibiting the α4β2 this compound subtype, E-4018 modulates the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate, which are implicated in several neurological disorders.
Biochemical and physiological effects:
E-4018 has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine in the hippocampus, which is involved in learning and memory. It also increases the release of dopamine in the striatum, which is involved in movement control. Furthermore, E-4018 has been shown to reduce inflammation and oxidative stress, which are implicated in several neurological disorders.
实验室实验的优点和局限性
E-4018 has several advantages for lab experiments. It is highly selective for the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype, which allows for specific modulation of this receptor subtype. It has a long half-life and can be administered orally, which makes it suitable for chronic treatment. However, E-4018 has limitations as well. It is a relatively new compound, and its long-term safety profile is not well established. Furthermore, its mechanism of action is complex and involves the modulation of several neurotransmitters, which makes it challenging to interpret its effects.
未来方向
E-4018 has several potential future directions. It can be further studied for its therapeutic potential in various neurological disorders. Its mechanism of action can be further elucidated to understand its effects on various neurotransmitter systems. Furthermore, its safety profile can be studied in more detail to establish its long-term safety. Finally, E-4018 can be used as a tool compound to study the role of the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype in various neurological functions.
Conclusion:
In conclusion, E-4018 is a novel compound with significant potential for the treatment of various neurological disorders. Its selective inhibition of the α4β2 this compound subtype makes it a promising therapeutic agent. However, further research is needed to establish its safety profile and understand its mechanism of action.
合成方法
The synthesis of E-4018 involves the reaction of 1-ethyl-4-piperidone with N,N,N'-trimethyl-1,2-ethanediamine in the presence of sodium hydride. The resulting product is then purified using column chromatography to obtain pure E-4018. The purity of the compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
E-4018 has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, E-4018 has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Parkinson's disease, E-4018 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In schizophrenia, E-4018 has been shown to improve cognitive function and reduce positive symptoms.
属性
IUPAC Name |
N'-(1-ethylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-5-15-8-6-12(7-9-15)14(4)11-10-13(2)3/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLFKMLHYHCNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4966506.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)

![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)



![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4966557.png)

![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)